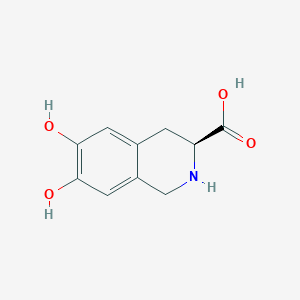
Cyclohexanecarboxamide,n-5-pyrimidinyl-
描述
Cyclohexanecarboxamide,n-5-pyrimidinyl-: is a chemical compound with the molecular formula C11H15N3O It is known for its unique structure, which includes a pyrimidine ring attached to a cyclohexane carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide,n-5-pyrimidinyl- typically involves the reaction of cyclohexanecarboxylic acid with 5-aminopyrimidine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include an inert solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of Cyclohexanecarboxamide,n-5-pyrimidinyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The use of automated reactors and purification systems ensures consistent quality and scalability .
化学反应分析
Types of Reactions
Cyclohexanecarboxamide,n-5-pyrimidinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of cyclohexanecarboxylic acid derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
Cyclohexanecarboxamide,n-5-pyrimidinyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of Cyclohexanecarboxamide,n-5-pyrimidinyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
相似化合物的比较
Similar Compounds
- N-(4-Pyrimidinyl)cyclohexanecarboxamide
- N-(6-Pyrimidinyl)cyclohexanecarboxamide
- N-(5-Pyridinyl)cyclohexanecarboxamide
Uniqueness
Cyclohexanecarboxamide,n-5-pyrimidinyl- is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in research .
属性
分子式 |
C11H15N3O |
|---|---|
分子量 |
205.26 g/mol |
IUPAC 名称 |
N-pyrimidin-5-ylcyclohexanecarboxamide |
InChI |
InChI=1S/C11H15N3O/c15-11(9-4-2-1-3-5-9)14-10-6-12-8-13-7-10/h6-9H,1-5H2,(H,14,15) |
InChI 键 |
WHCBPWWFNQQHLA-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(=O)NC2=CN=CN=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Methylspiro[4.5]decan-6-ol](/img/structure/B8690908.png)










